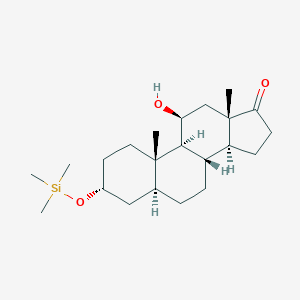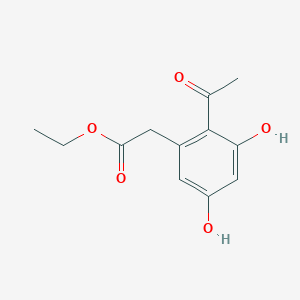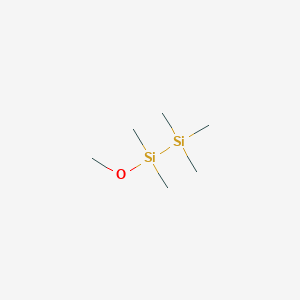
5-Benzyl-1H-tétrazole
Vue d'ensemble
Description
5-Benzyl-1H-tetrazole (5-BT) is a heterocyclic compound composed of nitrogen, hydrogen, and carbon atoms. It is a white crystalline solid with a melting point of 121°C. 5-BT has been used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. It is a versatile and useful reagent for the synthesis of various compounds, and has been used in a wide range of applications.
Applications De Recherche Scientifique
Synthèse par chimie Click
5-Benzyl-1H-tétrazole : est utilisé en chimie click pour créer efficacement diverses structures moléculaires. Ce composé participe aux réactions de cycloaddition 1,3-dipolaires, qui sont des réactions fondamentales en chimie click en raison de leur rendement élevé et de leur spécificité . Le processus est souvent réalisé dans des conditions douces, ce qui le rend adapté à la synthèse de molécules complexes pour les produits pharmaceutiques et la science des matériaux.
Applications pharmaceutiques
En chimie médicinale, This compound sert de bioisostère pour les acides carboxyliques. Son incorporation dans les molécules médicamenteuses peut améliorer la stabilité métabolique et la biodisponibilité. Par exemple, il est utilisé dans la synthèse de médicaments antihypertenseurs comme le Losartan et le Valsartan, qui présentent un cycle tétrazole pour imiter la fonction des acides carboxyliques .
Développement agrochimique
La partie tétrazole est importante dans le développement des produits agrochimiques en raison de sa similitude structurelle avec les composés naturels. This compound peut être un précurseur dans la synthèse d'herbicides et de pesticides, offrant des améliorations potentielles en termes de sélectivité et de compatibilité environnementale .
Science des matériaux
En science des matériaux, This compound est exploré pour créer de nouveaux matériaux aux propriétés uniques, telles qu'une stabilité thermique accrue ou une réactivité spécifique. Sa capacité à former des composés métalliques stables et des complexes moléculaires est particulièrement précieuse dans la conception de matériaux avancés .
Synthèse d'oligonucléotides
Ce composé est largement utilisé dans la synthèse d'oligonucléotides comme activateur acide. Il réagit avec le groupe phosphoramidite pour former un intermédiaire hautement réactif, ce qui est crucial dans la synthèse automatisée des séquences d'ADN et d'ARN .
Chimie de coordination
This compound : agit comme ligand en chimie de coordination, formant des complexes avec divers métaux. Ces complexes sont étudiés pour leurs applications potentielles en catalyse, en matériaux magnétiques et en tant que capteurs en raison de la capacité du tétrazole à stabiliser la charge négative par délocalisation .
Mécanisme D'action
Target of Action
5-Benzyl-1H-tetrazole is primarily used as an activator in the synthesis of oligonucleotides . It interacts with the phosphoramidite group, which is a key component in the formation of oligonucleotides .
Mode of Action
The compound reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .
Biochemical Pathways
The tetrazole ring in 5-Benzyl-1H-tetrazole is considered a biomimic of the carboxylic acid functional group . This property allows it to be used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Result of Action
The result of the action of 5-Benzyl-1H-tetrazole is the formation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensic analysis.
Action Environment
The action of 5-Benzyl-1H-tetrazole can be influenced by various environmental factors. For instance, the synthesis of 5-substituted 1H-tetrazoles has been achieved under different reaction conditions . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Benzyl-1H-tetrazole plays a crucial role in biochemical reactions, primarily as an activator in the synthesis of oligonucleotides. It interacts with the phosphoramidite group to form a highly reactive intermediate, which subsequently forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This interaction is essential for the efficient synthesis of DNA and RNA sequences.
Cellular Effects
5-Benzyl-1H-tetrazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an activator in oligonucleotide synthesis suggests that it may impact the regulation of gene expression by facilitating the production of specific DNA and RNA sequences . Additionally, the compound’s ability to form stable complexes with metal ions may affect cellular metabolism by modulating enzyme activities and metabolic pathways .
Molecular Mechanism
At the molecular level, 5-Benzyl-1H-tetrazole exerts its effects through binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by reacting with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain, facilitating the synthesis of DNA and RNA sequences. The compound’s ability to form stable complexes with metal ions also suggests potential enzyme inhibition or activation mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyl-1H-tetrazole may change over time due to its stability and degradation properties. The compound is known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . Long-term studies in in vitro and in vivo settings have shown that 5-Benzyl-1H-tetrazole maintains its activity and function, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of 5-Benzyl-1H-tetrazole vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased activity and potential toxic effects . At lower doses, 5-Benzyl-1H-tetrazole has been shown to be effective in modulating gene expression and cellular metabolism without causing significant adverse effects .
Metabolic Pathways
5-Benzyl-1H-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions suggests that it may play a role in enzyme regulation and metabolic processes . Additionally, its use as an activator in oligonucleotide synthesis indicates potential involvement in nucleotide metabolism .
Transport and Distribution
Within cells and tissues, 5-Benzyl-1H-tetrazole is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions may facilitate its transport and localization within specific cellular compartments . Additionally, its role in oligonucleotide synthesis suggests that it may be localized to regions of active DNA and RNA synthesis .
Subcellular Localization
5-Benzyl-1H-tetrazole is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s ability to form stable complexes with metal ions and its role as an activator in oligonucleotide synthesis suggest that it may be targeted to the nucleus and other regions involved in DNA and RNA synthesis . Post-translational modifications and targeting signals may also play a role in directing the compound to specific organelles and compartments within the cell .
Propriétés
IUPAC Name |
5-benzyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDRWGJJZGJSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279040 | |
| Record name | 5-Benzyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18489-25-3 | |
| Record name | 18489-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the porous structure of the ZnO microtubes advantageous for catalysis?
A: The high surface area of the porous ZnO microtubes (58 m2 g-1) is highlighted as a key factor contributing to their excellent catalytic properties. [] A larger surface area generally provides more active sites for the reactants to interact with the catalyst, potentially leading to faster reaction rates and higher yields.
Q2: Are there any details about the reaction mechanism for the synthesis of 5-benzyl-1H-tetrazole using porous ZnO microtubes as a catalyst?
A2: Unfortunately, the provided abstracts do not delve into the specific reaction mechanism. Further research into publications focusing on the synthesis of 5-benzyl-1H-tetrazole, particularly those utilizing ZnO-based catalysts, would be necessary to understand the mechanistic aspects of this reaction. Exploring similar reactions involving heterogeneous catalysts and tetrazole formation could provide valuable insights.
Q3: Besides catalytic activity, are there other advantages of using porous ZnO microtubes for 5-benzyl-1H-tetrazole synthesis?
A: The research highlights the cost-effectiveness of synthesizing these microtubes from bulk ZnO. [] This aspect, combined with their high catalytic activity, makes them potentially attractive for industrial applications. Further investigation into the reusability and long-term stability of these catalysts would be essential to assess their practical viability for large-scale synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
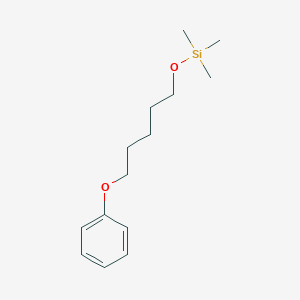

![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)

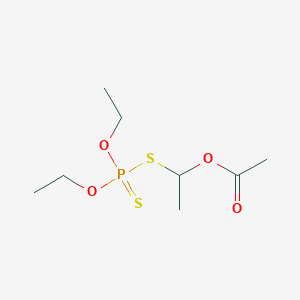
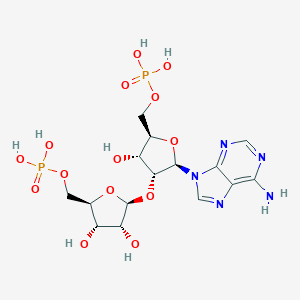

![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)

